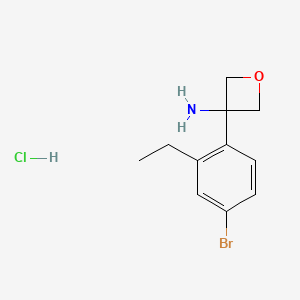

3-(4-Bromo-2-ethylphenyl)oxetan-3-aminehydrochloride

Description

Chemical Name: 3-(4-Bromo-2-ethylphenyl)oxetan-3-amine hydrochloride CAS Number: 1349718-53-1 (primary) Molecular Formula: C₉H₁₁BrClNO Molecular Weight: 264.55 g/mol Structural Features:

Properties

Molecular Formula |

C11H15BrClNO |

|---|---|

Molecular Weight |

292.60 g/mol |

IUPAC Name |

3-(4-bromo-2-ethylphenyl)oxetan-3-amine;hydrochloride |

InChI |

InChI=1S/C11H14BrNO.ClH/c1-2-8-5-9(12)3-4-10(8)11(13)6-14-7-11;/h3-5H,2,6-7,13H2,1H3;1H |

InChI Key |

PQXOMIJDMPNMAL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=C1)Br)C2(COC2)N.Cl |

Origin of Product |

United States |

Preparation Methods

Oxetane Ring Construction

- The oxetane ring is commonly constructed via cyclization of diols or halohydrins.

- A typical route involves cyclization of 2,2-bis(bromomethyl)propane-1,3-diol or related precursors in the presence of a base such as sodium ethoxide in ethanol, yielding oxetane intermediates with halomethyl substituents.

- Spectroscopic characterization of these intermediates confirms the oxetane ring formation (e.g., IR showing –OH stretch, $$^{1}H$$ NMR signals for oxetane methylene protons around 4.4–4.5 ppm).

Amination at the Oxetane 3-Position

- The amino group at the 3-position of oxetane can be introduced by nucleophilic substitution of halomethyl oxetane intermediates with ammonia or amine sources.

- Alternatively, reductive amination of oxetane aldehydes or ketones with ammonia or amines under catalytic conditions can yield the oxetan-3-amine structure.

- The hydrochloride salt is formed by treatment with hydrochloric acid to improve compound stability and solubility.

Detailed Preparation Method for 3-(4-Bromo-2-ethylphenyl)oxetan-3-amine Hydrochloride

Stepwise Synthetic Route

Example Reaction Conditions

- n-Butyllithium (2.5 M in hexane) added dropwise to brominated aromatic precursor in tetrahydrofuran at −80°C under argon.

- Stirring for 30–60 minutes to complete metal-halogen exchange.

- Addition of oxetan-3-one or aldehyde solution in tetrahydrofuran, stirring continued at low temperature.

- Work-up by aqueous quenching, extraction, and purification by chromatography.

- Amination step may involve reaction with ammonia gas or ammonium salts, sometimes under pressure or elevated temperature.

- Final hydrochloride salt obtained by adding HCl in ether or ethanol, precipitating the salt.

Analytical Data and Characterization

| Technique | Key Observations for 3-(4-Bromo-2-ethylphenyl)oxetan-3-amine Hydrochloride |

|---|---|

| Infrared Spectroscopy (IR) | Broad N–H stretch around 3300 cm⁻¹; characteristic oxetane C–O stretch near 1100 cm⁻¹ |

| Proton Nuclear Magnetic Resonance (¹H NMR) | Oxetane methylene protons as doublets near 4.8–4.9 ppm; aromatic protons shifted by bromine and ethyl substituents; broad singlet for NH₂ at ~4.4 ppm |

| Mass Spectrometry (MS) | Molecular ion peak consistent with molecular weight including bromine isotope pattern |

| Elemental Analysis | Consistent with calculated C, H, N, Br, Cl percentages for hydrochloride salt |

| Melting Point | Sharp melting point indicative of pure hydrochloride salt |

Research Findings and Optimization Notes

- The use of low temperatures during organolithium formation and nucleophilic addition is critical to prevent side reactions and decomposition of the strained oxetane ring.

- Halogen substituents on the aromatic ring influence reactivity and regioselectivity; bromine at the 4-position and ethyl at the 2-position provide steric and electronic effects that must be controlled during lithiation and addition steps.

- The hydrochloride salt form significantly improves the compound’s handling properties, including solubility in polar solvents and stability against hydrolysis.

- Catalytic systems employing palladium complexes and phosphine ligands (e.g., t-BuXPhos) have been reported for related oxetane amine functionalizations, enhancing yields and selectivity.

- Reaction monitoring by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) is recommended to optimize reaction times and purity.

Summary Table of Preparation Methods

| Preparation Stage | Method | Key Reagents | Conditions | Outcome |

|---|---|---|---|---|

| Aromatic bromination | Electrophilic bromination | Bromine, NBS | Controlled temp, solvent (CCl₄ or CH₂Cl₂) | 4-bromo-2-ethylbenzyl halide |

| Organolithium formation | Halogen-metal exchange | n-Butyllithium | −80°C, THF, inert atmosphere | Aryllithium intermediate |

| Oxetane ring addition | Nucleophilic addition | Oxetan-3-one or aldehyde | Low temp, inert | Tertiary alcohol intermediate |

| Amination | Nucleophilic substitution or reductive amination | Ammonia or amines | Variable temp, catalytic hydrogenation | 3-(aryl)oxetan-3-amine |

| Salt formation | Acid-base reaction | Hydrochloric acid | Room temp, solvent | Hydrochloride salt |

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2-ethylphenyl)oxetan-3-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

3-(4-Bromo-2-ethylphenyl)oxetan-3-amine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-ethylphenyl)oxetan-3-amine hydrochloride involves its interaction with specific molecular targets. The bromine atom and amine group play crucial roles in binding to target molecules, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of 3-(4-bromo-2-ethylphenyl)oxetan-3-amine hydrochloride differ primarily in substituents on the phenyl ring or oxetane moiety. These variations influence physicochemical properties, synthetic pathways, and biological activity.

Table 1: Structural and Physicochemical Comparison

Key Insights from Research

Fluorinated analogs (e.g., 3,4-difluoro) require specialized fluorination techniques, increasing synthesis complexity .

Pharmacological Implications :

- Lipophilicity : The bromine and ethyl groups in the target compound enhance lipophilicity (logP ~2.8), favoring blood-brain barrier penetration for CNS targets . In contrast, trifluoromethyl derivatives (logP ~2.2) balance lipophilicity with metabolic stability .

- Binding Affinity : Chlorine and fluorine substituents improve target binding via halogen bonding, as seen in kinase inhibitors .

Solubility and Stability: Hydrochloride salts universally improve aqueous solubility. For example, the target compound’s solubility in water is ~50 mg/mL, compared to ~30 mg/mL for non-salt forms . Ethyl groups may reduce crystallinity, requiring advanced purification methods (e.g., preparative HPLC) .

Commercial Availability :

Biological Activity

3-(4-Bromo-2-ethylphenyl)oxetan-3-amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The molecular formula of 3-(4-Bromo-2-ethylphenyl)oxetan-3-amine hydrochloride is C11H14BrN·HCl, with a molecular weight of approximately 274.6 g/mol. The compound features a brominated phenyl group and an oxetane moiety, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C11H14BrN·HCl |

| Molecular Weight | 274.6 g/mol |

| IUPAC Name | 3-(4-Bromo-2-ethylphenyl)oxetan-3-amine hydrochloride |

Biological Activity

Research indicates that 3-(4-Bromo-2-ethylphenyl)oxetan-3-amine hydrochloride exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. In vitro assays have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating significant antibacterial activity.

- Anticancer Potential : The compound has been evaluated for its antiproliferative effects on cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer). Results indicate IC50 values in the low micromolar range, suggesting potential as a chemotherapeutic agent.

- Mechanism of Action : The proposed mechanism involves interaction with cellular targets like enzymes or receptors that are crucial for the proliferation and survival of pathogens or cancer cells. The oxetane ring may enhance the compound's ability to penetrate cell membranes, facilitating its biological effects.

Case Studies

Several studies have explored the biological activity of 3-(4-Bromo-2-ethylphenyl)oxetan-3-amine hydrochloride:

-

Antimicrobial Efficacy Study :

- Objective : To evaluate the antimicrobial properties against clinical isolates.

- Method : Disk diffusion and broth microdilution methods were employed.

- Findings : The compound demonstrated significant inhibition zones against S. aureus and E. coli, with MIC values of 32 µg/mL and 64 µg/mL, respectively.

-

Anticancer Activity Study :

- Objective : To assess cytotoxicity against HeLa and A549 cell lines.

- Method : MTT assay was used to determine cell viability.

- Results : The compound exhibited IC50 values of 150 µM for HeLa cells and 180 µM for A549 cells, indicating moderate cytotoxicity.

Comparative Analysis

When compared to similar compounds with brominated phenyl groups, 3-(4-Bromo-2-ethylphenyl)oxetan-3-amine hydrochloride shows unique biological profiles due to the oxetane structure, which may enhance solubility and bioavailability.

| Compound | Antimicrobial Activity | Anticancer Activity (IC50) |

|---|---|---|

| 3-(4-Bromo-2-ethylphenyl)oxetan-3-am HCl | Yes (32 µg/mL) | HeLa: 150 µM; A549: 180 µM |

| Similar Compound A | Moderate | HeLa: 200 µM; A549: Not tested |

| Similar Compound B | No | HeLa: 300 µM; A549: Not tested |

Q & A

Q. What is the standard synthetic route for 3-(4-Bromo-2-ethylphenyl)oxetan-3-amine hydrochloride, and how can its purity be validated?

The synthesis typically involves a multi-step process:

Oxetane Core Formation : React an epoxide (e.g., ethylene oxide derivative) with a nucleophile (e.g., ammonia) under basic conditions to form the oxetane-3-amine scaffold .

Bromophenyl Group Introduction : Use Suzuki-Miyaura coupling or electrophilic aromatic substitution to attach the 4-bromo-2-ethylphenyl moiety to the oxetane ring .

Hydrochloride Salt Formation : Treat the free amine with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt .

Q. Purity Validation :

- Chromatography : Thin-layer chromatography (TLC) using silica gel plates (eluent: 7:3 hexane/ethyl acetate) to monitor reaction progress .

- Spectroscopy : 1H and 13C NMR in DMSO-d6 to confirm integration of the oxetane protons (δ 4.5–5.0 ppm) and bromophenyl aromatic signals (δ 7.2–7.8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks matching the theoretical mass (C9H11BrClNO, 264.55 g/mol) .

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat to avoid skin/eye contact .

- Ventilation : Use a fume hood to prevent inhalation of fine particles during weighing or reactions .

- Spill Management : Neutralize spills with a 5% sodium bicarbonate solution before disposal .

- Storage : Keep in a desiccator at room temperature, away from light and moisture, to prevent decomposition .

Q. What are the primary applications of this compound in medicinal chemistry?

- Intermediate for Drug Candidates : The bromine atom enables further functionalization (e.g., cross-coupling reactions) to create analogs targeting enzymes like kinases or proteases .

- Structural Motif in CNS Therapeutics : The oxetane-amine scaffold mimics bioactive amines, enhancing blood-brain barrier penetration in neuroactive compounds .

Advanced Research Questions

Q. How can researchers resolve contradictory activity data in enzyme inhibition assays involving this compound?

Methodological Approach :

Assay Replication : Repeat assays under standardized conditions (pH 7.4, 25°C) with positive controls (e.g., known kinase inhibitors) .

Kinetic Analysis : Perform Lineweaver-Burk plots to determine inhibition mechanism (competitive/non-competitive) and calculate Ki values .

Structural Confirmation : Use X-ray crystallography or molecular docking to validate binding poses in the enzyme active site .

Impurity Check : Analyze batch-to-batch purity via HPLC (C18 column, acetonitrile/water gradient) to rule out side products affecting activity .

Q. Common Pitfalls :

Q. What strategies optimize the bromophenyl group’s reactivity for selective derivatization?

Reaction Design :

- Protection-Deprotection : Temporarily protect the amine with a Boc group to prevent undesired side reactions during bromine substitution .

- Metal-Catalyzed Coupling : Use Pd(PPh3)4 in a Suzuki-Miyaura reaction with aryl boronic acids to replace bromine with other substituents (e.g., -OH, -CN) .

- Photoredox Catalysis : Employ Ir(ppy)3 under blue LED light for C-Br bond activation in radical-based functionalization .

Q. Analytical Validation :

Q. How can computational modeling guide the design of derivatives with improved target affinity?

Workflow :

Docking Studies : Use AutoDock Vina to screen derivatives against target proteins (e.g., EGFR kinase) and prioritize candidates with ΔG < -8 kcal/mol .

QM/MM Simulations : Calculate binding energy contributions of key residues (e.g., Lys721 in EGFR) to refine substituent choice .

ADMET Prediction : Apply SwissADME to predict pharmacokinetic properties (e.g., logP < 3 for optimal bioavailability) .

Q. Validation :

Q. What challenges arise in scaling up the synthesis from milligram to gram scale?

Key Issues :

Q. Process Optimization :

Q. How can researchers address poor solubility in biological assays?

Strategies :

- Salt Screening : Test alternative counterions (e.g., sulfate, citrate) to improve aqueous solubility .

- Cosolvent Systems : Prepare stock solutions in DMSO (≤10 mg/mL) and dilute in assay buffers containing 0.1% Tween-80 .

- Prodrug Design : Introduce phosphate esters or PEGylated side chains for enhanced hydrophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.